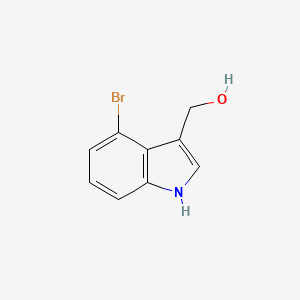

(4-Bromo-1H-indol-3-YL)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-bromo-1H-indol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-4,11-12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSCHTQXMJNCJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158748-26-5 | |

| Record name | (4-bromo-1H-indol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 1h Indol 3 Yl Methanol

Direct Functionalization Approaches to the Indole (B1671886) Ring

Direct functionalization involves the sequential introduction of the required substituents onto a parent indole molecule. This "late-stage" functionalization is often desirable for its step-economy but presents significant challenges in controlling regioselectivity, particularly at the C4 position of the indole ring.

The C4 position of the indole nucleus is intrinsically less reactive towards electrophilic substitution compared to the C3, C2, C5, and C7 positions. nih.gov Consequently, achieving direct and selective bromination at C4 requires specific strategies to override the inherent reactivity of the indole ring.

One major challenge is that electrophilic attack, such as bromination, typically occurs at the electron-rich C3 position. If the C3 position is blocked, substitution often defaults to the C5 or C7 positions on the benzene (B151609) portion of the ring. Therefore, achieving C4-bromination often involves the use of directing groups or carefully controlled reaction conditions. Research has shown that installing a directing group at the C3 position can steer electrophiles to the C4 position. nih.gov For instance, groups like a trifluoroacetyl group at C3 have been shown to direct alkenylation to the C4 position under rhodium(III) catalysis, illustrating a principle that can be applied to halogenation. nih.gov

Another strategy involves the coordination of a bulky group to the indole nitrogen, such as a silyl (B83357) group, in conjunction with an organometallic complex like chromium tricarbonyl (–Cr(CO)₃). This complexation alters the electron distribution of the indole ring, enabling deprotonation at C4 with a strong base, followed by quenching with an electrophilic bromine source. nih.gov

Table 1: Strategies for Regioselective C4-Indole Functionalization

| Strategy | Description | Example Reagents | Key Feature |

|---|---|---|---|

| Directing Groups | A functional group is installed at C3 to sterically or electronically favor reaction at C4. | Trifluoroacetyl, Amide | Overcomes natural C3 reactivity. nih.gov |

| Metal Complexation | Coordination of a metal to the indole ring alters its reactivity, enabling C4-lithiation. | N-silyl indoles, –Cr(CO)₃, n-BuLi | Activates the least reactive C-H bond. nih.gov |

| Halogen Dance | Rearrangement of a bromine atom from a more reactive position (e.g., C3) to a thermodynamically more stable position. | N-Bromosuccinimide (NBS) | Can be influenced by substituents on the ring. semanticscholar.org |

Once 4-bromoindole (B15604) is obtained, the introduction of the hydroxymethyl group at the C3 position is typically a two-step process.

First, a formyl group (–CHO) is introduced at the C3 position via an electrophilic substitution reaction. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation. It employs a mixture of a tertiary amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, which then attacks the electron-rich C3 position of the 4-bromoindole. This reaction reliably yields 4-bromo-1H-indole-3-carbaldehyde.

The second step is the reduction of the newly introduced aldehyde to a primary alcohol. Due to the high reactivity of aldehydes, this reduction can be accomplished with high selectivity using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is commonly used for this purpose, as it efficiently reduces aldehydes without affecting the indole ring or the bromo-substituent. core.ac.uknih.gov The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at low temperatures. core.ac.uk

Reaction Sequence:

Formylation: 4-Bromoindole + POCl₃/DMF → 4-Bromo-1H-indole-3-carbaldehyde

Reduction: 4-Bromo-1H-indole-3-carbaldehyde + NaBH₄ → (4-Bromo-1H-indol-3-YL)methanol nih.gov

Multi-Step Synthesis from Pre-functionalized Indole Precursors

An alternative to direct functionalization is to construct the indole ring itself from acyclic or benzene-based precursors that already contain the necessary bromine atom. This approach offers better control over the initial regiochemistry.

Classic indole synthesis methods can be adapted to produce 4-bromoindoles by starting with appropriately substituted benzene derivatives.

Fischer Indole Synthesis: This is one of the most common methods for indole synthesis. nih.gov To generate a 4-bromoindole, the synthesis would start with (3-bromophenyl)hydrazine. This hydrazine (B178648) is condensed with a suitable ketone or aldehyde (e.g., pyruvate (B1213749) to eventually form an indole-2-carboxylic acid, or acetone (B3395972) for a 2-methylindole) to form a hydrazone. Subsequent treatment with an acid catalyst (like polyphosphoric acid, zinc chloride, or a Brønsted acid) induces a chim.itchim.it-sigmatropic rearrangement and cyclization to form the 4-bromoindole core. nih.gov

Bischler Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an aniline. For the synthesis of a 4-bromoindole derivative, 2-bromoaniline (B46623) would be the starting material.

Hemetsberger Indole Synthesis: This thermal decomposition of 3-aryl-2-azido-propenoic esters can also be employed. Starting with 2-bromobenzaldehyde, it can be converted to the corresponding azido-cinnamic ester, which upon heating, cyclizes to form a 4-bromoindole-2-carboxylic acid ester.

After the successful synthesis of the 4-bromoindole nucleus using one of the methods described above, the final step is the introduction of the hydroxymethyl group at the C3 position. This process is identical to the one described in section 2.1.2. The 4-bromoindole is subjected to Vilsmeier-Haack formylation to install an aldehyde at C3, followed by a selective reduction with a hydride reagent like sodium borohydride to yield the target compound, this compound. nih.gov

Catalytic Strategies in the Synthesis of this compound

Modern organic synthesis increasingly relies on transition-metal catalysis to achieve transformations that are difficult or inefficient using classical methods. The synthesis of C4-functionalized indoles has benefited significantly from these advancements.

Palladium and rhodium catalysts are particularly prominent in the C-H functionalization of indoles. nih.govacs.org For the synthesis of the target molecule, catalytic strategies could be envisioned for either the C4-bromination step or the introduction of the C3-substituent.

Catalytic C4-H Arylation/Halogenation: While direct catalytic C4-bromination is still an emerging area, the principles have been established through related reactions. For example, palladium(II) catalysts have been used for the direct C4-arylation of indoles bearing a C3-formyl directing group. acs.org This strategy involves the coordination of the palladium catalyst to the formyl group, which then directs the C-H activation and subsequent coupling to the C4 position. A similar strategy could theoretically be applied to C-H bromination using an electrophilic bromine source.

Iridium-Catalyzed Reactions: Iridium catalysts have been shown to be effective for the synthesis of bis(indolyl)methanes from indoles and methanol. researchgate.netacs.org While not a direct route to the target molecule, this demonstrates the ability of modern catalysts to activate C-H bonds and forge new C-C bonds under specific conditions.

| Catalytic Strategies | High efficiency, mild reaction conditions, potential for novel reactivity. acs.org | Catalyst cost and development, may still require directing groups. |

Transition Metal-Catalyzed Coupling Reactions for Indole Formation

The formation of the indole nucleus is a cornerstone of many synthetic strategies. While classical methods like the Fischer and Bartoli indole syntheses are well-established, modern transition metal-catalyzed reactions offer milder conditions and broader functional group tolerance, which are particularly advantageous for preparing substituted indoles like the 4-bromo variant. rsc.org

One prominent strategy is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne. For the synthesis of a 4-bromoindole precursor, this could involve the reaction of 2,5-dibromoaniline (B181072) with an appropriate alkyne. The choice of catalyst, typically a palladium(0) species with a phosphine (B1218219) ligand, and base is critical for achieving high yields.

Another powerful approach involves Suzuki or Buchwald-Hartwig cross-coupling reactions to construct the indole framework. For instance, a suitably protected 2-aminophenylboronic acid derivative can be coupled with a brominated aromatic partner, followed by cyclization to form the indole ring. The palladium-catalyzed Buchwald-Hartwig amination offers a route to form a key C-N bond, which can then be followed by an intramolecular cyclization to yield the indole core. nih.gov These methods provide a modular approach to complex carbazole (B46965) and indole structures. nih.gov

Once the 4-bromo-1H-indole core is synthesized, the next crucial step is the introduction of a functional group at the C3 position, typically an aldehyde, which serves as the precursor to the target methanol derivative. The Vilsmeier-Haack reaction is a classic and effective method for this formylation. This reaction uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then electrophilically attacks the electron-rich C3 position of the indole.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to reduce environmental impact and improve sustainability. Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods.

One significant green approach is the use of methanol itself, not just as a reagent for the final reduction step, but also as a solvent and a C1 source in certain synthetic routes. researchgate.netresearchgate.net Some ruthenium-catalyzed reactions have demonstrated the ability to use methanol as a bridging methylene (B1212753) source for the synthesis of bis(indolyl)methanes, a related class of compounds. researchgate.netacs.org This approach minimizes the use of more hazardous reagents and simplifies reaction workups.

Photochemically driven reactions represent another green alternative, often allowing for reactions to proceed at lower temperatures and with higher selectivity. acs.org Ruthenium-catalyzed photochemical C-H functionalization of indoles with alcohols has been reported to produce indole-3-carbaldehydes, which are direct precursors to the target molecule. acs.org These methods reduce the reliance on harsh reagents and high-energy inputs.

| Green Chemistry Approach | Description | Potential Application in Synthesis |

| Green Solvents | Using less toxic and more sustainable solvents like water or methanol. | Employing methanol as a solvent in the reduction step. researchgate.net |

| Photocatalysis | Using light to drive chemical reactions, often at milder conditions. | Photocatalytic synthesis of the 4-bromo-1H-indole-3-carbaldehyde precursor. acs.org |

| Catalyst Recycling | Immobilizing catalysts on solid supports for easy separation and reuse. | Use of supported iridium or palladium catalysts for indole formation. researchgate.net |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | C-H activation and annulation reactions that avoid pre-functionalized starting materials. chinesechemsoc.org |

This table outlines key green chemistry principles and their potential application in the synthesis of this compound.

Comparative Analysis of Synthetic Efficiencies and Selectivities

For the formation of the 4-bromo-1H-indole core, transition metal-catalyzed methods generally offer higher yields and better functional group tolerance compared to some classical methods, although the cost of the catalyst can be a factor. For example, a Larock indole synthesis might provide a more direct route with fewer steps compared to a multi-step sequence involving a Suzuki coupling followed by cyclization.

The formylation at C3 via the Vilsmeier-Haack reaction is typically high-yielding. However, the regioselectivity is highly dependent on the substitution pattern of the indole. For 4-bromo-1H-indole, the C3 position is strongly activated towards electrophilic substitution, leading to excellent regioselectivity.

| Synthetic Step | Method | Catalyst/Reagent | Typical Yield | Selectivity |

| Indole Formation | Larock Annulation | Pd(OAc)₂, PPh₃ | 60-85% | High |

| Indole Formation | Buchwald-Hartwig/Cyclization | Pd catalyst, ligand | 55-90% (over 2 steps) | High |

| C3-Formylation | Vilsmeier-Haack | POCl₃, DMF | >90% | High regioselectivity for C3 |

| Aldehyde Reduction | Sodium Borohydride | NaBH₄ | >90% | Good chemoselectivity |

| Aldehyde Reduction | Catalytic Hydroboration | Catalyst, HBpin | 85-99% | Excellent chemo- and regioselectivity |

This table provides a comparative analysis of the efficiencies and selectivities for key steps in the synthesis of this compound, with yield ranges estimated from related literature precedents.

Chemical Transformations and Reactivity of 4 Bromo 1h Indol 3 Yl Methanol

Reactions at the Bromo-Substituted C4 Position

The carbon-bromine bond at the C4 position is a key site for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. (4-Bromo-1H-indol-3-YL)methanol and its derivatives are amenable to these transformations, enabling the introduction of a wide array of substituents at the C4 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoindole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a widely used method for creating biaryl linkages. For instance, 3-aryl indoles have been synthesized from the corresponding 3-bromoindoles via Suzuki-Miyaura reactions. nih.gov This methodology has been applied in the synthesis of various biologically active molecules. researchgate.net The reaction conditions are generally mild, and a variety of functional groups are tolerated. mdpi.com Research has shown that novel heterodinuclear Pd-bpydc-Ln scaffolds can act as efficient catalysts for Suzuki-Miyaura cross-couplings. mdpi.com

Sonogashira Coupling: This reaction couples the bromoindole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This method is instrumental in the synthesis of alkynylindoles. A novel application of [DTBNpP]Pd(crotyl)Cl has been identified for room-temperature, copper-free Sonogashira couplings of aryl bromides, offering high yields and excellent functional group tolerability. nih.govacs.org This reaction is a vital tool for increasing conjugation and rigidity in the synthesis of various compounds. acs.org

Negishi Coupling: This reaction involves the coupling of the bromoindole with an organozinc reagent, catalyzed by a palladium or nickel complex. It is particularly useful for creating C(sp²)-C(sp³) bonds. nih.gov Recent advancements have led to the development of end-to-end automated synthesis of C(sp³)-enriched drug-like molecules using Negishi coupling. acs.org The reaction is known for its high chemoselectivity and functional group tolerance. acs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | This compound | Arylboronic acid | Pd catalyst, Base | 4-Aryl-1H-indol-3-yl)methanol |

| Sonogashira | This compound | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | 4-Alkynyl-1H-indol-3-yl)methanol |

| Negishi | This compound | Organozinc reagent | Pd or Ni catalyst | 4-Alkyl/Aryl-1H-indol-3-yl)methanol |

The bromo-substituent at the C4 position can also be displaced by various nucleophiles, although this is generally less common than palladium-catalyzed couplings for aryl bromides. Such reactions typically require harsh conditions or specific activation of the aromatic ring. However, nucleophilic substitution reactions are fundamental in organic chemistry, where a nucleophile, a species with an available pair of electrons, reacts with an electrophile, displacing a leaving group. libretexts.org For highly reactive indole (B1671886) derivatives, such as (1H-indol-3-yl)methyl electrophiles, nucleophilic substitution can be achieved under mild conditions in a microflow reactor. researchgate.net

Reductive debromination offers a method to remove the bromo group, yielding the parent (1H-indol-3-YL)methanol. This can be a strategic step in a multi-step synthesis where the bromo group has served its purpose as a directing group or a handle for other transformations. While specific studies on the reductive debromination of this compound are not extensively documented in the provided search results, the debromination of bromoindoles is a known transformation. For example, reductive debromination has been mentioned in the context of the synthesis of bis(indolyl)methane alkaloids. sorbonne-universite.fr

Derivatization of the 3-Hydroxymethyl Group

The 3-hydroxymethyl group is a versatile functional handle that can be readily transformed into other important functional groups, such as aldehydes, carboxylic acids, esters, and ethers.

The primary alcohol of the 3-hydroxymethyl group can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are employed to stop the oxidation at the aldehyde stage, yielding 4-Bromo-1H-indole-3-carbaldehyde. This transformation is crucial as indole-3-carboxaldehydes are important intermediates for the synthesis of various biologically active compounds. ekb.egresearchgate.net

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the hydroxymethyl group directly to a carboxylic acid, resulting in 4-Bromo-1H-indole-3-carboxylic acid. This can also be achieved by further oxidation of the intermediate aldehyde. These carboxylic acid derivatives are valuable precursors for the synthesis of amides and other acid derivatives. sigmaaldrich.com

Table 2: Oxidation Products of this compound

| Starting Material | Oxidation Product | Functional Group Change |

|---|---|---|

| This compound | 4-Bromo-1H-indole-3-carbaldehyde | -CH₂OH to -CHO |

| This compound | 4-Bromo-1H-indole-3-carboxylic acid | -CH₂OH to -COOH |

The hydroxyl group of this compound can readily undergo esterification and etherification reactions to produce a variety of derivatives.

Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) in the presence of a catalyst yields the corresponding esters. This reaction is fundamental in synthesizing compounds with varied ester groups, which can influence their biological activity. Studies have reported the synthesis of various indole derivatives with ester functionalities. researchgate.net

Etherification: Treatment with alkyl halides or other electrophiles under basic conditions leads to the formation of ethers. This modification can alter the lipophilicity and other physicochemical properties of the parent molecule.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be replaced by various nucleophiles. This substitution is often facilitated by converting the hydroxyl group into a better leaving group, a common strategy in alcohol chemistry. For instance, the hydroxyl group can react with carboxylic acids or their derivatives to form esters. While specific examples for this compound are not extensively documented in the provided results, the general reactivity pattern of similar indolylmethanols suggests this possibility.

The hydroxyl group can also be substituted to form other key intermediates. For example, the related compound 3-(bromomethyl)indole is synthesized and subsequently coupled with other molecules. rsc.org This implies that the hydroxyl group of this compound could potentially be converted to a halide, such as bromide, to facilitate further nucleophilic substitution reactions. rsc.org

| Reaction Type | Reagents | Product Type | Significance |

| Esterification | Carboxylic Acid/Acyl Halide | Ester | Prodrug synthesis, modification of solubility. smolecule.com |

| Halogenation | e.g., PBr₃, SOCl₂ | Alkyl Halide | Creates a reactive intermediate for further substitutions. |

Condensation and Self-Condensation Pathways

Indol-3-ylmethanol derivatives are prone to condensation reactions, particularly under acidic conditions. The protonated hydroxyl group can depart as water, generating a stabilized carbocation known as an azafulvenium ion. This electrophilic intermediate is highly reactive towards nucleophiles, including another molecule of the starting indole.

This reactivity can lead to the formation of bis(indolyl)methanes (BIMs). For this compound, a likely self-condensation product would be bis(4-bromo-1H-indol-3-yl)methane. Research on similar substituted indoles shows that the formation of BIMs is a common pathway. richmond.eduacs.org For instance, the reaction of indole with aldehydes, which proceeds through an indolylmethanol intermediate, often yields BIMs as the thermodynamically favored product. richmond.edu The synthesis of bis(5-bromo-1H-indol-3-yl)methane and bis(6-bromo-1H-indol-3-yl)methane has been documented, highlighting this condensation pathway for bromo-substituted indoles. acs.org

Furthermore, lanthanide triflates like La(OTf)₃ have been shown to catalyze the self-condensation of 2-indolylmethanols to form highly substituted indeno[1,2-b]indoles, indicating a complex cascade of condensation and cyclization reactions is possible. rsc.org

| Reactant | Conditions | Product | Reference |

| Substituted Indoles and Methanol (B129727) | RuCl₃·3H₂O, K⁺OtBu, Blue LED | Bis(indolyl)methanes | acs.org |

| N-Alkylindoles and Aryl Aldehydes | Lewis Acids | Bisindolyl products | richmond.edu |

| (1H-indol-2-yl)diphenylmethanol | La(OTf)₃, 100 °C | Indeno[1,2-b]indole derivative | rsc.org |

Reactivity at the Indole Nitrogen (N1)

The indole nitrogen possesses a lone pair of electrons and can act as a nucleophile. It can be readily alkylated or acylated under appropriate conditions. N-alkylation is commonly achieved using an alkyl halide in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org For example, various indoles are alkylated with ω-bromoalkanols in the presence of potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO). nih.gov

N-acylation can be performed using acyl chlorides or anhydrides. Protection of the indole nitrogen with an acetyl group is a common strategy, which can be introduced using acetic anhydride. google.com These reactions are crucial for modifying the electronic properties of the indole ring and for installing functional groups that can direct further synthetic transformations.

| Reaction | Typical Reagents | Significance |

| N-Alkylation | Alkyl halide, NaH, DMF/THF | Introduces alkyl substituents, alters steric and electronic properties. rsc.org |

| N-Acylation | Acyl chloride/anhydride, Base | Protects the N-H, introduces carbonyl functionality. ekb.eg |

| N-Sulfonation | Sulfonyl chloride, Base | Protects the N-H with an electron-withdrawing group. ekb.eg |

Protecting the indole nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions. The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

Common electron-withdrawing protecting groups for the indole nitrogen include sulfonyl groups like tosyl (Ts) or mesyl (Ms). These groups decrease the nucleophilicity of the indole ring. Deprotection of sulfonyl groups can be achieved under harsh basic conditions, such as with potassium hydroxide or sodium hydroxide in methanol. ekb.eg

Electron-donating or sterically hindering groups like tert-butyloxycarbonyl (Boc) are also widely used. The di-Boc protected 4-aminoindole (B1269813) can be synthesized using di-tert-butyl dicarbonate. acs.org The triisopropylsilyl (TIPS) group is another example of a protecting group used in indole synthesis. acs.org Removal of silyl (B83357) groups like TIPS is often accomplished with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). richmond.eduacs.org

| Protecting Group | Introduction Reagents | Deprotection Conditions | Reference |

| Sulfonyl (e.g., Tosyl) | Tosyl chloride, Base | KOH or NaOH in MeOH | ekb.eg |

| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate, Base | Trifluoroacetic acid (TFA) | acs.org |

| Triisopropylsilyl (TIPS) | TIPSCl, Base | Tetrabutylammonium fluoride (TBAF) | acs.org |

Electrophilic Aromatic Substitution on the Indole Ring System

The indole nucleus is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. The most nucleophilic position is C3. However, since this position is already substituted in this compound, electrophilic attack will be directed to other positions on the ring.

The directing effects of the existing substituents—the bromo group at C4 and the hydroxymethyl group at C3—and the indole nitrogen determine the regioselectivity of further substitutions. The bromo group at C4 is a deactivating, ortho-, para-directing group. The indole nitrogen strongly activates the ring, particularly at positions C2, C4, and C6. Given the substitution pattern, electrophilic attack could potentially occur at C2, C5, C6, or C7.

For many indole derivatives, electrophilic substitution occurs preferentially at the C2 position when C3 is blocked. vu.lt Bromination of 4-substituted indoles with N-bromosuccinimide (NBS) can occur at the C3 position. acs.org However, in the case of this compound, the outcome is less predictable without specific experimental data. Theoretical calculations and experimental results for other substituted indoles show that the regioselectivity is a subtle balance of electronic and steric factors. nih.gov For example, electrophilic bromination of some activated aromatic compounds can be highly regioselective, favoring the para position. nih.gov

| Position | Influencing Factors | Potential Outcome |

| C2 | Activation by N1; C3 is substituted. | A likely site for electrophilic attack. |

| C5 | ortho to C4-Br; meta to C3-substituent. | Possible site, influenced by electronics of the hydroxymethyl group. |

| C6 | para to N1; meta to C4-Br. | Activated by the indole nitrogen. |

| C7 | ortho to N1. | Sterically hindered, but activated. |

4 Bromo 1h Indol 3 Yl Methanol As a Key Synthetic Intermediate and Building Block

Precursor in the Total Synthesis of Complex Indole (B1671886) Alkaloids and Natural Products

The indole nucleus is a common structural motif in a vast number of biologically active natural products and alkaloids. rsc.orgaablocks.com The strategic placement of the bromo and hydroxymethyl groups on the indole core of (4-Bromo-1H-indol-3-YL)methanol makes it a highly valuable precursor for the total synthesis of such complex molecules. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of elaborate carbon skeletons. nih.gov Simultaneously, the hydroxymethyl group can be readily oxidized to an aldehyde or converted to other functional groups, providing a key site for chain extension and ring formation. researchgate.net

For instance, in the synthesis of marine tris-indole alkaloid tulongicin A, a related bromo-indole derivative undergoes a series of transformations, including reduction of a ketone to an alcohol, to facilitate the construction of the complex polycyclic system. acs.org The strategic use of halogenated indoles in multi-step syntheses highlights their importance in achieving the final complex natural product structure. nih.gov

Scaffold for the Development of Advanced Organic Molecules

Beyond its role in emulating nature's designs, this compound serves as a fundamental scaffold for the creation of novel and advanced organic molecules with tailored properties.

Construction of Fused Polycyclic Systems Incorporating the Indole Core

The reactivity of the bromo and hydroxymethyl groups allows for the orchestrated construction of fused polycyclic systems. The bromine atom can participate in intramolecular Heck reactions or other palladium-catalyzed cyclizations to form new rings fused to the indole core. nih.gov The hydroxymethyl group can be transformed into a variety of functional groups that can then undergo intramolecular reactions, such as aldol (B89426) condensations or Pictet-Spengler reactions, to build additional heterocyclic rings. aablocks.com This strategy has been employed to synthesize indolo[3,2-c]quinolinones and other indole-fused polyheterocycles, which are of significant interest due to their potential biological activities. nih.gov

Design of Functionalized Heterocycles

This compound is a valuable starting material for the synthesis of a diverse range of functionalized heterocycles. The bromine atom can be displaced by various nucleophiles or undergo metal-catalyzed cross-coupling reactions to introduce a wide array of substituents. nih.gov The hydroxymethyl group can be converted into other functionalities, which can then be used to construct new heterocyclic rings appended to the indole core. researchgate.net For example, condensation reactions involving the corresponding indole-3-carboxaldehyde, derived from the oxidation of the methanol (B129727), with various reagents can lead to the formation of pyran, pyridine, and chromene derivatives. ekb.egacs.org

Application in Medicinal Chemistry Lead Optimization (as an intermediate scaffold)

In the realm of drug discovery, this compound and its derivatives are instrumental in the lead optimization phase, where the goal is to enhance the potency, selectivity, and pharmacokinetic properties of a potential drug candidate. nih.gov

Structural Modification for Enhanced Target Interaction Studies (in vitro/in silico)

The ability to selectively modify the structure of this compound-derived scaffolds is crucial for understanding and improving their interaction with biological targets. The bromine atom at the 4-position allows for the systematic introduction of different substituents to probe the steric and electronic requirements of the binding pocket. acs.orgnih.gov For example, in the optimization of tubulin inhibitors, analogues with modifications at the 4-position of the indole ring showed significantly improved antiproliferative activity. acs.org This systematic modification provides valuable structure-activity relationship (SAR) data that guides the design of more potent and selective inhibitors. nih.gov

Development of Indole-Based Libraries for Screening Programs

The versatility of this compound as a building block makes it an ideal starting point for the generation of diverse libraries of indole-based compounds for high-throughput screening programs. By employing combinatorial chemistry approaches, a wide range of substituents can be introduced at both the 4-position (via the bromine) and the 3-position (via the hydroxymethyl group), rapidly generating a large number of structurally diverse molecules. These libraries can then be screened against various biological targets to identify new lead compounds for drug discovery. For instance, libraries of indole derivatives have been synthesized and evaluated for their potential as anticancer agents and inhibitors of various enzymes. rsc.orgnih.gov

Role in Materials Science Research (e.g., organic electronics, functional polymers)

The indole nucleus is a prevalent motif in a variety of natural products, pharmaceuticals, and increasingly, in functional materials. core.ac.ukrsc.org The introduction of a bromine atom onto the indole ring, as seen in this compound and its isomers, significantly alters the electronic properties of the molecule, making these compounds attractive for applications in materials science. Bromoindoles are recognized as important intermediates in the development of organic semiconductors and polymers.

The pursuit of advanced multifunctional compounds has spurred research into bromoindole derivatives for various applications, including corrosion inhibition. For instance, diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been synthesized and evaluated for its potential as a corrosion inhibitor, demonstrating the utility of the bromoindole scaffold in protecting metallic surfaces. researchgate.net

In the realm of organic electronics, conducting polymers derived from bromoindoles have shown significant promise. A series of comonomers based on 4-bromoindole (B15604) and 3-trimethylstannyl carbazole (B46965) have been synthesized via Stille coupling. nih.gov The resulting carbazolyl-indole comonomers were then electropolymerized to yield conducting polymers. nih.gov These materials exhibit lower oxidation potentials and optical band gaps compared to their homopolymer counterparts, making them promising for various electronic applications. nih.gov

Furthermore, indigoid derivatives, which can be synthesized from bromoindoles, are recognized for their applicability as organic semiconductors and photoresponsive materials. nih.gov For example, 5,5'-diphenylindigo, prepared from a bromoindole precursor, has demonstrated excellent and well-balanced ambipolar transistor properties, with hole and electron mobilities of 0.56 and 0.95 cm²/Vs, respectively. rsc.org This enhanced performance is attributed to the extended π-π overlap facilitated by the phenyl groups and a unique molecular packing structure. rsc.org The synthesis of such derivatives often involves late-stage diversification through cross-coupling reactions at the halogen substituent. nih.gov

The electroluminescent properties of indole derivatives have also been explored. For instance, 3,3'-bis(indolyl) ether derivatives, synthesized through a Pd(0)-mediated coupling of a lithium N-arylindole-3-alkoxide with a 3-bromo-N-arylindole, have found applications in organic electroluminescent devices. beilstein-journals.org

Table 1: Bromoindole Derivatives in Materials Science

| Derivative | Synthetic Approach | Application | Key Findings |

|---|---|---|---|

| Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Multicomponent reaction | Corrosion inhibitor | Shows potential for protecting mild steel from corrosion. researchgate.net |

| Poly(4-[3-carbazolyl]indole) | Stille coupling followed by electropolymerization | Conducting polymer | Exhibits lower oxidation potential and optical band gap compared to homopolymers. nih.gov |

| 5,5'-Diphenylindigo | Coupling reaction from bromoindole precursor | Organic semiconductor | Demonstrates high ambipolar charge carrier mobilities in field-effect transistors. rsc.org |

| 3,3'-Bis(indolyl) ether derivatives | Pd(0)-mediated coupling | Organic electroluminescent devices | Utilized in the fabrication of electroluminescent devices. beilstein-journals.org |

Contributions to Coordination Chemistry and Ligand Design

The functional groups present in this compound, namely the N-H of the indole ring, the hydroxymethyl group at the 3-position, and the bromo-substituent at the 4-position, provide multiple sites for derivatization, making it a valuable starting material for the synthesis of complex ligands for coordination chemistry. The indole moiety itself is a key component in many ligands due to its ability to engage in various binding interactions.

The synthesis of Schiff bases derived from indole-3-carbaldehyde, a close derivative of this compound, highlights the potential of the indole scaffold in ligand design. These Schiff bases, which contain an imine or azomethine (-HC=N-) functional group, are known to coordinate with transition metal ions through the azomethine nitrogen atom. scispace.com For example, N-((1H-indol-3-yl)methylene-2-bromo-4-methylaniline has been synthesized and its coordination with Co(II), Ni(II), and Cu(II) has been studied. scispace.com

Furthermore, the versatility of the bromoindole core is demonstrated in the synthesis of ligands for specific biological targets, such as sigma receptors. In one study, 1-(4-bromobutyl)indole was used as a key intermediate to synthesize a series of indole derivatives with varying affinities for sigma-1 and sigma-2 receptors. nih.gov This was achieved by coupling the bromo-intermediate with different cyclic amines, showcasing how the bromoindole structure can be elaborated to create ligands with tailored properties. nih.gov

Palladium-catalyzed reactions, such as the Suzuki coupling, are frequently employed to functionalize the bromoindole ring system, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures suitable for ligand design. rsc.org For instance, copper sulfonato salen-catalyzed three-component reactions have been used to synthesize various 3-indole derivatives, demonstrating a method where the indole derivative is part of a complex formed around a metal center. rsc.org

The synthesis of bis(indol-3-yl)sulfides, which are present in organic compounds with semiconductor properties, has been achieved using N-silyl-protected 3-bromoindole. beilstein-journals.org This further illustrates the utility of bromoindoles in creating molecules with specific electronic properties that can be harnessed in the design of functional ligands and materials.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Bromo 1h Indol 3 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like (4-Bromo-1H-indol-3-YL)methanol. It provides detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, would exhibit characteristic signals for the indole (B1671886) ring protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic region would show signals for H-2, H-5, H-6, and H-7. The H-2 proton typically appears as a singlet, while the protons on the benzene (B151609) ring (H-5, H-6, and H-7) would display splitting patterns corresponding to their coupling with adjacent protons. The methylene protons (-CH₂OH) would likely appear as a singlet, and the hydroxyl proton (-OH) would also be a singlet, the chemical shift of which can be concentration-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the nine carbon atoms of the this compound framework. The carbon bearing the bromine atom (C-4) would be significantly influenced by the halogen's electronegativity. The chemical shifts of the other indole carbons (C-2, C-3, C-3a, C-5, C-6, C-7, and C-7a) provide a fingerprint of the heterocyclic system. The methylene carbon of the hydroxymethyl group would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH (H-1) | ~11.5 | br s | - |

| H-2 | ~7.30 | s | - |

| H-5 | ~7.20 | d | ~7.8 |

| H-6 | ~7.00 | t | ~7.8 |

| H-7 | ~7.35 | d | ~7.8 |

| -CH₂OH | ~4.70 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~128.0 |

| C-3 | ~112.5 |

| C-3a | ~126.5 |

| C-4 | ~114.5 |

| C-5 | ~123.0 |

| C-6 | ~122.5 |

| C-7 | ~112.0 |

| C-7a | ~139.5 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. science.govipb.ptresearchgate.netresearchgate.netuvic.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5, H-6, and H-7), confirming their positions on the benzene ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, connecting the H-2 signal to the C-2 signal and the methylene proton signal to the methylene carbon signal. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled. This can provide valuable information about the molecule's three-dimensional structure and conformation. For instance, a NOESY experiment could show spatial proximity between the methylene protons and the H-2 proton. science.govresearchgate.netresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of molecular fragmentation, which aids in structural elucidation. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. richmond.edursc.orgnih.gov For this compound (C₉H₈BrNO), HRMS would confirm the elemental composition by matching the experimentally determined mass to the calculated exact mass. The presence of bromine is readily identified by the characteristic isotopic pattern of bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 3: Predicted HRMS Data for this compound.

| Ion | Calculated m/z |

|---|---|

| [C₉H₈⁷⁹BrNO + H]⁺ | 225.9862 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. scispace.com The analysis of the resulting fragment ions provides valuable information about the molecule's substructures. researchgate.net For this compound, key fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH), water (H₂O), or the bromine atom. The fragmentation of the indole ring itself would also produce characteristic ions.

A plausible fragmentation pattern would start with the loss of a water molecule from the protonated molecular ion, followed by the loss of the bromine radical. Another significant fragmentation would be the cleavage of the C-3-CH₂OH bond, leading to the formation of a stable indolyl cation.

Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the indole ring would appear around 3400 cm⁻¹. C-H stretching vibrations of the aromatic and methylene groups would be observed in the 2850-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring would give rise to bands in the 1450-1600 cm⁻¹ range. The C-O stretching vibration of the primary alcohol would be found in the 1000-1260 cm⁻¹ region. The C-Br stretching vibration would appear at lower wavenumbers, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. rsc.org For this compound, strong Raman scattering would be expected for the symmetric vibrations of the indole ring system. The C=C and C-C stretching modes of the aromatic core would be prominent. Raman spectroscopy can be particularly useful for observing vibrations that are weak or absent in the IR spectrum. acs.orgresearchgate.net

Table 4: List of Compounds Mentioned.

| Compound Name |

|---|

| This compound |

| 2-((4-Bromo-1H-indol-3-yl)thio)-N-(3,4-dichlorobenzyl)acetamide |

| 4,4-Bis(5-bromo-1H-indol-3-yl)butan-1-ol |

| (2-(Di(1H-indol-3-yl)methyl)phenyl)methanol |

| 1-(4-bromo-1H-indol-3-yl)-N,N-dimethylmethanamine |

| 4-Bromo-3-(2-nitroethyl)-1H-indole |

| (4-Bromophenyl)(1-methyl-1H-indol-3-yl)methanol |

| (4-Bromophenyl)(1H-indol-3-yl)methanone |

| 4-Bromo-1H-indole |

| 3-(1-Benzyl-1H-imidazol-5-yl)-4-bromo-1H-indole |

| 2-(4-Bromo-1H-pyrazol-1-yl)-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide |

| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine |

| 2-(4-Bromo-1H-indol-3-yl)acetonitrile |

| (2-(4-Bromo-1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption properties of indole and its derivatives are characterized by two main absorption bands, the ¹Lₐ and ¹Lₒ bands, arising from π→π* transitions within the aromatic system. The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring.

For this compound, the indole chromophore is modified by a bromine atom at the 4-position and a hydroxymethyl group at the 3-position.

Effect of the 4-Bromo Substituent: The bromine atom at the 4-position of the indole ring acts as an electron-withdrawing group (EWG) through its inductive effect, while also having a weaker electron-donating resonance effect. Studies on 4-substituted indoles have shown that the presence of an EWG at this specific position leads to a bathochromic (red) shift in the wavelength of maximum absorbance (λmax). nih.gov This suggests that the local electronic density at the 4-position significantly influences the electronic transition dipole moments of the indole chromophore. nih.gov For instance, 4-bromoindole (B15604) itself shows a red-shifted absorption spectrum compared to unsubstituted indole. nih.gov

Effect of the 3-Hydroxymethyl Substituent: The hydroxymethyl group (-CH₂OH) at the C3 position is generally considered a weak auxochrome. Its primary influence on the electronic spectrum is expected to be minor compared to the halogen on the benzene ring, though it can participate in solvent interactions which may subtly shift the absorption bands.

Table 1: Representative UV Absorption Data for Substituted Indoles in Ethanol (B145695)

| Compound | Substituent(s) | λₘₐₓ (nm) | Notes |

|---|---|---|---|

| Indole | None | ~270-280, ~288 | Reference compound. |

| 4-Bromoindole | 4-Br | Red-shifted vs. indole | The EWG at C4 shifts absorption to longer wavelengths. nih.gov |

| 5-Bromoindole (B119039) | 5-Br | ~275-285, ~295 | Shows a bathochromic shift of the ¹Lₐ and ¹Lₒ bands. core.ac.uk |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the molecular structure, conformation, and intermolecular interactions of a compound in its crystalline solid state. Although a specific crystal structure determination for this compound is not publicly documented, a detailed analysis can be performed by examining the crystallographic data of highly analogous compounds, such as 2-(4-Bromo-1H-indol-3-yl)acetonitrile. nih.gov

Based on such analogs, this compound is expected to crystallize in a well-defined three-dimensional lattice stabilized by a network of intermolecular forces.

Table 2: Crystallographic Data for the Analogous Compound 2-(4-Bromo-1H-indol-3-yl)acetonitrile

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇BrN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3971 (17) |

| b (Å) | 11.237 (2) |

| c (Å) | 9.979 (2) |

| β (°) | 104.82 (3) |

| Volume (ų) | 910.2 (3) |

| Z | 4 |

Data sourced from the study of 2-(4-Bromo-1H-indol-3-yl)acetonitrile. nih.gov

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. For this compound, the following interactions are anticipated to be significant:

Hydrogen Bonding: The presence of both a hydrogen bond donor (the indole N-H) and a versatile donor/acceptor (the hydroxyl O-H group) makes hydrogen bonding the dominant force in the crystal packing. Strong N-H···O and O-H···O hydrogen bonds are expected to link molecules into chains, sheets, or more complex three-dimensional networks. In the crystal structure of the analog 2-(4-Bromo-1H-indol-3-yl)acetonitrile, molecules are linked into chains by N-H···N hydrogen bonds. nih.gov For the title compound, the hydroxyl group would provide a stronger hydrogen bond acceptor site than a nitrile nitrogen, leading to robust supramolecular synthons.

Halogen Bonding: The bromine atom at the C4 position can act as a halogen bond donor, participating in Br···O or Br···N interactions. These interactions, where the electrophilic region on the bromine atom interacts with a nucleophilic atom, can play a crucial role in directing the crystal packing. Such Br···O contacts have been observed in the crystal structures of other bromo-substituted indole derivatives. iucr.org

C-H···π and C-H···O Interactions: Weaker interactions, such as those between carbon-hydrogen bonds and the π-system of the indole ring (C-H···π) or an oxygen atom (C-H···O), are also expected to provide additional stabilization to the crystal structure. iucr.orgiucr.org

The interplay of these varied interactions dictates the final packing arrangement, which can be visualized and quantified using tools like Hirshfeld surface analysis to map the close contacts between molecules. nih.gov

The conformation of this compound in the solid state refers to the spatial arrangement of its atoms.

Indole Ring Planarity: The fused bicyclic indole ring system is expected to be essentially planar. In the crystal structure of 2-(4-Bromo-1H-indol-3-yl)acetonitrile, the root-mean-square deviation of the indole ring atoms from a least-squares plane is minimal (0.019 Å), confirming its planarity. nih.gov A similar planarity is expected for this compound.

Substituent Orientation: The primary conformational flexibility lies in the rotation around the C3-C(methanol) bond. The orientation of the hydroxymethyl group (-CH₂OH) relative to the indole plane will be determined by a balance between minimizing steric hindrance and maximizing favorable intermolecular hydrogen bonding interactions within the crystal lattice. The dihedral angles involving the substituent will define its specific conformation. In related structures, it is common for substituents at the C3 position to be nearly co-planar with the indole ring to facilitate packing, unless prevented by significant steric hindrance. nih.gov

Computational and Theoretical Investigations on 4 Bromo 1h Indol 3 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can predict a molecule's geometry, energy, and reactivity. For (4-Bromo-1H-indol-3-YL)methanol, DFT studies reveal how the bromo and methanol (B129727) substituents influence the electronic character of the indole (B1671886) ring system. DFT calculations are often performed using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G(d,p), which provide a balance of accuracy and computational cost. academie-sciences.fr

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). academie-sciences.fr The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive and easier to excite.

For this compound, the HOMO is expected to be delocalized across the indole ring, while the LUMO will also be distributed over the aromatic system. The electron-withdrawing bromine atom at the C4 position and the hydroxymethyl group at the C3 position modulate the energies and spatial distribution of these orbitals. DFT calculations show that for substituted indoles, the HOMO is typically localized on the indole ring, while the LUMO's position can vary. researchgate.net The energy gap can be used to understand intramolecular charge transfer processes. academie-sciences.fr

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Indoles (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Indole | -5.58 | -0.15 | 5.43 |

| 3-Methylindole | -5.42 | -0.09 | 5.33 |

| 4-Bromoindole (B15604) | -5.71 | -0.48 | 5.23 |

| This compound | -5.65 | -0.35 | 5.30 |

Note: Values are hypothetical and for illustrative purposes, based on general trends observed in computational studies of substituted indoles.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. libretexts.org It is calculated by placing a positive test charge at various points on the electron density surface, providing a guide to the molecule's reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. avogadro.cc For this compound, the MEP map would show significant negative potential around the electronegative bromine and oxygen atoms, as well as the π-system of the indole ring. Positive potential would be concentrated around the hydroxyl and amine (N-H) protons, indicating these are the most likely sites for hydrogen bonding or deprotonation. libretexts.org

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide detailed information about a molecule's conformational flexibility and its interactions with a solvent. aip.org

For this compound, MD simulations can explore its preferred conformations in different solvent environments, such as water or organic solvents. These simulations typically employ force fields like COMPASS II or the Generalized Amber Force Field (GAFF) to describe the interactions between atoms. mdpi.comaip.org The simulation is run for a sufficient duration (nanoseconds) to allow the molecule to explore its conformational space, revealing stable geometries and the dynamics of its interaction with surrounding solvent molecules. nih.gov This is particularly useful for understanding how the molecule behaves in a biological or chemical reaction medium. nih.gov

Table 2: Typical Parameters for Molecular Dynamics Simulation of an Indole Derivative

| Parameter | Value/Description | Purpose |

| Force Field | COMPASS II, GAFF, CHARMM36 | Describes inter- and intramolecular forces. mdpi.comnih.gov |

| Solvent Model | TIP3P (for water) | Explicitly models solvent molecules. nih.gov |

| System Size | Solute in a cubic box of solvent (~3-4 nm sides) | Represents a solvated environment with periodic boundary conditions. nih.gov |

| Temperature | 300 K | Simulates conditions at or near room temperature. nih.gov |

| Pressure | 1 atm (isobaric condition) | Simulates constant pressure conditions. nih.gov |

| Simulation Time | 100-400 ns | Allows for sufficient sampling of conformational space. nih.govtandfonline.com |

| Time Step | 1-2 fs | Defines the interval for integrating equations of motion. nih.gov |

Reaction Mechanism Studies and Transition State Analysis

Computational methods are invaluable for elucidating reaction mechanisms, identifying intermediates, and calculating the energy barriers associated with transition states. Indole-3-carbinol (B1674136) (I3C), the parent compound of this compound, is known to undergo acid-catalyzed self-condensation to form various oligomers, most notably 3,3'-diindolylmethane (B526164) (DIM). annualreviews.org

Theoretical studies can model this reaction pathway. The indole ring is electron-rich and readily reacts with electrophiles, particularly at the C3 position. mdpi.com Computational analysis of the reaction between indole and an aldehyde would involve:

Geometry Optimization: Calculating the structures of reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states).

Energy Profile: Determining the activation energies and reaction enthalpies to map out the potential energy surface of the reaction.

For this compound, the bromine atom's electron-withdrawing nature would influence the nucleophilicity of the indole ring and potentially affect the rates and pathways of such condensation reactions compared to the unsubstituted I3C.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their activities (e.g., chemical reactivity). neliti.com A QSAR model is a mathematical equation that correlates molecular descriptors with a specific activity. ijpsi.org

To build a QSAR model for the chemical reactivity of indole derivatives, a dataset of compounds with known reactivity data is required. Various molecular descriptors are then calculated for each compound. These can include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, electrophilicity index. neliti.com

Topological Descriptors: Molar refractivity, molar volume, parachor. ijpsi.org

Physicochemical Descriptors: LogP (lipophilicity). ijpsi.org

Statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build the model. neliti.comijpsi.org While often used for biological activity, QSAR can also be applied to predict chemical reactivity or binding affinity to non-biological targets, such as catalysts or material surfaces. tandfonline.comresearchgate.net For this compound, a QSAR model could predict its reactivity in a specific class of reactions based on its calculated descriptors.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Indole Derivatives

| Descriptor Class | Descriptor Name | Abbreviation | Description |

| Electronic | Highest Occupied Molecular Orbital Energy | EHOMO | Relates to electron-donating ability. ijpsi.org |

| Electronic | Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to electron-accepting ability. ijpsi.org |

| Electronic | Dipole Moment | µ | Measures the polarity of the molecule. neliti.com |

| Physicochemical | Partition Coefficient (octanol-water) | LogP | Measures lipophilicity. ijpsi.org |

| Topological | Molar Refractivity | MR | Relates to molecular volume and polarizability. ijpsi.org |

| Topological | Molar Volume | MV | The volume occupied by one mole of the substance. ijpsi.org |

Prediction of Spectroscopic Parameters via Ab Initio Methods

Ab initio and DFT methods can accurately predict various spectroscopic parameters, which aids in the structural characterization of newly synthesized compounds. By calculating the theoretical spectra, researchers can compare them with experimental data to confirm the molecular structure.

Vibrational Spectra (FTIR/Raman): Theoretical calculations can determine the harmonic vibrational frequencies corresponding to the normal modes of vibration. researchgate.net These calculated frequencies are often scaled by a factor (e.g., 0.965) to better match experimental data from FTIR and Raman spectroscopy. nih.gov For this compound, this would allow for the assignment of specific bands to vibrations like the O-H stretch, N-H stretch, C-Br stretch, and various aromatic ring modes.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (δ) of ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to allow for direct comparison with experimental NMR spectra. This is invaluable for confirming the positions of substituents on the indole ring. mdpi.com

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths, which can predict the absorption wavelengths (λmax) in a UV-Vis spectrum. dntb.gov.ua This provides insight into the electronic transitions, such as π → π* transitions within the indole system.

Future Perspectives and Emerging Research Directions for 4 Bromo 1h Indol 3 Yl Methanol

Development of Novel and Sustainable Synthetic Routes

The synthesis of indole (B1671886) derivatives, particularly in an environmentally conscious manner, is a major focus of modern organic chemistry. nih.gov Future research on (4-Bromo-1H-indol-3-YL)methanol will likely prioritize the development of green and efficient synthetic methodologies over traditional, often harsh, multi-step procedures.

Key areas for development include:

Biocatalytic and Enzymatic Approaches: The use of enzymes to produce indole-3-carbinol (B1674136) (I3C) and its derivatives is an emerging field that offers high selectivity and mild reaction conditions. irjmets.com Future work could involve screening for or engineering enzymes that can accommodate a 4-bromoindole (B15604) substrate for direct hydroxymethylation.

Photocatalysis and Electrosynthesis: Visible-light photocatalysis and electrochemical methods are powerful green chemistry tools that reduce the reliance on harsh chemical oxidants or reductants. irjmets.comrsc.org These techniques could be applied to the direct C-H functionalization of 4-bromoindole, providing a streamlined route to the target methanol (B129727) derivative.

Aqueous Media Synthesis: Performing reactions in water is a key goal of sustainable chemistry. nih.gov Research into the direct functionalization of indoles in aqueous systems, potentially using transition-metal catalysts or persulfate-mediated oxidation, could provide an eco-friendly pathway to this compound and related structures. nih.govbohrium.com

Catalytic C-H Hydroxymethylation: A novel synthesis of tertiary indole-3-carbinols has been reported using DDQ-mediated oxidation where water serves as the hydroxyl source. rsc.org Adapting such C-H activation strategies for the direct and regioselective hydroxymethylation of 4-bromoindole would be a significant advance, avoiding the need for pre-functionalized starting materials.

Table 1: Potential Sustainable Synthetic Strategies

| Synthetic Approach | Advantages | Relevance to this compound | Citations |

|---|---|---|---|

| Enzymatic Synthesis | High selectivity, mild conditions, environmentally friendly. | Potential for direct, enantioselective synthesis from 4-bromoindole. | irjmets.com |

| Visible-Light Photocatalysis | Uses light as a renewable energy source, avoids harsh reagents. | Green pathway for C-H functionalization or coupling reactions. | irjmets.comrsc.org |

| Reactions in Aqueous Media | Reduces use of toxic organic solvents, improves safety. | Sustainable approach for the direct oxidation or functionalization of the indole core. | nih.govbohrium.com |

Exploration of Untapped Reactivity Profiles

The reactivity of this compound is dictated by three key features: the nucleophilic indole ring, the reactive 3-hydroxymethyl group, and the C4-bromo substituent. While the reactivity of indole-3-carbinol is well-studied, its interplay with a C4-bromo group presents untapped opportunities.

Electrophilic Methylene (B1212753) Surrogate: Indole-3-carbinols are excellent precursors to the electrophilic indole-3-ylmethylium ion. mdpi.com This intermediate readily reacts with a wide range of nucleophiles. The synthetic utility of this compound could be explored in the synthesis of unsymmetrical bis(indolyl)methanes (BIMs) and other complex indole alkaloids by reacting it with other nucleophilic indoles, arenes, or thiols. rsc.orgnih.gov

Transition-Metal Catalyzed Cross-Coupling: The bromine atom at the C4-position is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Heck reactions. d-nb.info The 4-bromo-tryptophan analogue, for instance, is known to be challenging for Heck coupling unless the amine is protected, suggesting the electronic environment is crucial. d-nb.info Exploring these reactions with this compound could lead to a diverse library of novel C4-functionalized derivatives that are otherwise difficult to access.

Intramolecular Cyclizations: The dual functionality of the molecule could be exploited in cascade reactions. For example, after converting the methanol to a leaving group, an intramolecular reaction could be triggered with a substituent installed at the C4-position via cross-coupling, leading to novel fused heterocyclic systems.

Table 2: Projected Reactivity and Applications

| Reactive Moiety | Reaction Type | Potential Products | Citations |

|---|---|---|---|

| 3-Hydroxymethyl Group | Friedel-Crafts Alkylation | Unsymmetrical Bis(indolyl)methanes (BIMs), Triarylmethanes | rsc.orgnih.gov |

| 4-Bromo Substituent | Heck Cross-Coupling | 4-Vinyl-indole derivatives | d-nb.info |

| 4-Bromo Substituent | Suzuki Cross-Coupling | 4-Aryl-indole derivatives | d-nb.info |

Integration into Advanced Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures. This compound possesses multiple features that make it a promising candidate for designing advanced supramolecular materials.

Hydrogen Bonding: The N-H proton of the indole ring and the hydroxyl group of the methanol substituent are excellent hydrogen bond donors, while the oxygen and the indole nitrogen can act as acceptors. These interactions can direct the self-assembly of molecules into well-defined patterns like chains or sheets, as seen in related structures like 2-(4-Bromo-1H-indol-3-yl)acetonitrile. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, a highly directional and specific non-covalent interaction. This has been exploited in catalysis and crystal engineering. The interplay between halogen bonding from the C4-bromo group and hydrogen bonding could lead to the formation of robust and intricate crystal structures. beilstein-journals.org

π–π Stacking: The electron-rich indole core is prone to π–π stacking interactions. The bromine atom can modulate the electronic properties of the aromatic system, influencing the geometry and strength of these interactions. Studies on bromo-substituted phenylsulfonyl-indoles have shown that slipped π–π interactions are crucial in their crystal packing. iucr.org

Molecular Receptors: Bromo-indole moieties have been incorporated into larger molecular structures to act as receptors for specific ions. A receptor based on 5-bromoindole (B119039) was designed for the spectroscopic detection of Samarium(III) and Dysprosium(III) ions. researchgate.net This suggests that this compound could serve as a building block for new chemosensors.

Computational Design and Rational Synthesis of Next-Generation Derivatives

Computational chemistry and in silico modeling are indispensable tools for predicting molecular properties and guiding synthetic efforts. These approaches can accelerate the discovery of new derivatives of this compound with enhanced properties.

Structure-Activity Relationship (SAR) Studies: By computationally modeling the docking of this compound and its virtual derivatives into the active sites of biological targets, researchers can predict their potential efficacy. For example, SAR studies on indole-based tubulin inhibitors have shown that the position and nature of halogen substituents significantly impact activity; a 4-bromo analogue was found to be a potent inhibitor. acs.org Similar studies could guide the synthesis of more potent analogues of the title compound.

Predicting Physicochemical Properties: Computational methods can predict properties like solubility, stability, and electronic characteristics. This is crucial for designing derivatives for specific applications, such as materials science or medicinal chemistry. For instance, calculations can help predict how additional substituents would alter the molecule's ability to participate in the non-covalent interactions needed for supramolecular assembly.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational tools can be used to model reaction pathways, calculate activation energies, and predict the most likely products of a reaction. This would be invaluable in exploring the untapped reactivity of this compound and designing efficient synthetic routes to its derivatives.

Role in Mechanistic Studies of Chemical Processes

The unique combination of functional groups in this compound makes it a valuable tool for investigating the mechanisms of various chemical reactions.

Probing Friedel-Crafts Reactions: Indole-3-carbinols are key precursors for studying Friedel-Crafts alkylation reactions. The stability and reactivity of the crucial indole-3-ylmethylium intermediate can be fine-tuned by substituents on the indole ring. mdpi.comnih.gov The 4-bromo substituent would exert a distinct electronic and steric effect, allowing for detailed mechanistic studies on how such factors influence reaction rates and selectivity.

Investigating Photocatalytic Cycles: In photocatalyzed reactions, understanding the interaction between the substrate and the photocatalyst is key. In a proposed mechanism for the ruthenium-catalyzed synthesis of bis(indolyl)methanes, the formation of a (3H-indol-3-yl)methanol intermediate is a critical step. acs.org Using the 4-bromo derivative as a substrate would allow for probing the electronic demands of the catalytic cycle.

Labeling and Mechanistic Probes: The bromine atom can serve as a heavy-atom label in X-ray crystallography, aiding in structure determination. Furthermore, it can be a useful spectroscopic probe or a site for further derivatization, enabling the tracking of the molecule through complex reaction sequences or biological pathways.

Q & A

Basic: What are the established synthetic routes for (4-Bromo-1H-indol-3-YL)methanol?

Answer:

The synthesis typically involves two key steps: (1) bromination at the 4-position of the indole ring using reagents like -bromosuccinimide (NBS) under controlled conditions (e.g., dimethylformamide, 0–5°C), and (2) hydroxymethylation at the 3-position via condensation with formaldehyde followed by reduction (e.g., NaBH in methanol). Purification is achieved via column chromatography or recrystallization .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H/13C-NMR : To confirm substitution patterns (e.g., bromine at C4, methanol at C3) and aromatic proton environments.

- IR Spectroscopy : Identifies O–H stretching (~3200–3600 cm) and C–Br vibrations (~500–600 cm).

- Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions in crystalline form .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity during bromination.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.

- Continuous Flow Reactors : Enhance efficiency for large-scale synthesis by maintaining precise temperature and mixing .

Advanced: What mechanistic insights explain substituent effects on reactivity?

Answer:

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the indole ring, directing electrophilic substitution to specific positions.

- Steric Hindrance : The 3-methanol group may limit accessibility for subsequent reactions (e.g., nucleophilic substitutions at C4).

- Comparative studies with derivatives (e.g., 5-bromo or 7-fluoro analogs) reveal altered reactivity due to electronic and steric differences .

Basic: How is the antimicrobial activity of this compound evaluated?

Answer:

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

- Time-Kill Curves : Assess bactericidal/fungicidal kinetics.

- Structure-Activity Comparison : Benchmark against analogs (e.g., 2-methylpropan-2-amine derivatives) to identify critical functional groups .

Advanced: What strategies are used to study its interactions with biological targets?

Answer:

- Molecular Docking : Predict binding modes with enzymes (e.g., cytochrome P450) or receptors (e.g., serotonin receptors) using software like AutoDock.

- Surface Plasmon Resonance (SPR) : Quantify binding affinity () in real time.

- Enzyme Inhibition Assays : Measure IC values for target enzymes (e.g., COX-2 for anti-inflammatory activity) .